2H-Tetrazole-5-methanamine, 2-ethyl-

Tetrazole chemistry Physicochemical properties Drug design

Researchers requiring precise tetrazole substitution often face isomeric mixtures from late-stage alkylation, compromising yield and reproducibility. 2-Ethyl-2H-tetrazole-5-methanamine solves this with a pre-installed N2-ethyl group, eliminating purification bottlenecks. - Enables synthesis of high-potency TRPM8 antagonists (IC50 10-21 nM) with >1000-fold selectivity. - Achieves 85-92% yields and >95% regioselectivity in downstream amide bond formation. - Offers reliable supply of a single, thermodynamically stable tautomer for consistent SAR studies.

Molecular Formula C4H9N5
Molecular Weight 127.15 g/mol
CAS No. 777014-89-8
Cat. No. B3154452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Tetrazole-5-methanamine, 2-ethyl-
CAS777014-89-8
Molecular FormulaC4H9N5
Molecular Weight127.15 g/mol
Structural Identifiers
SMILESCCN1N=C(N=N1)CN
InChIInChI=1S/C4H9N5/c1-2-9-7-4(3-5)6-8-9/h2-3,5H2,1H3
InChIKeyWECYSIGVSIVVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2H-tetrazole-5-methanamine: Chemical Identity & Specifications


2H-Tetrazole-5-methanamine, 2-ethyl- (CAS 777014-89-8) is a substituted aminomethyltetrazole with the molecular formula C4H9N5. The compound features a tetrazole ring substituted at the N2 position with an ethyl group and at the C5 position with a methanamine group. The 2H-tautomeric form of the tetrazole ring is typically more thermodynamically stable than the 1H-form for 2-substituted derivatives [1]. The compound's molecular weight is 127.15 g/mol, and it contains a primary amine capable of forming salts or engaging in typical amine-based coupling reactions [2].

Building Block N2-ethyl tetrazole with C5-aminomethyl coupling handle for amide formation
Synthesis Workflow Supports regioselective N2-alkylation; avoids N1/N2 isomeric mixtures
Probe Context Reported scaffold for GPCR and ion channel target engagement studies
Tautomer Form 2H-tautomer preference linked to N2-ethyl substitution; distinct from 1H-tautomer analogs

Why 2-Ethyl-2H-tetrazole-5-methanamine Has No Generic Substitute


Substitution of 2-ethyl-2H-tetrazole-5-methanamine with other tetrazole derivatives is not scientifically equivalent due to three critical factors: (i) the N2 ethyl substitution dictates tautomeric preference and influences both the ring's electronic character and metabolic stability [1]; (ii) the aminomethyl group at C5 provides a reactive handle for amide bond formation, while its distance from the ring affects pKa and hydrogen bonding capacity compared to direct 5-amino derivatives [2]; (iii) the combination of N2-ethyl and C5-aminomethyl confers a specific topological arrangement that can dramatically alter receptor binding or physicochemical properties relative to N1-substituted or 5-unsubstituted analogs. Consequently, procurement decisions based solely on the tetrazole core, without specifying the exact substitution pattern, risk compromising synthetic outcomes, biological activity, or reproducibility in target applications.

Tautomer & Electronics Mismatch
N2-ethyl substitution locks 2H-tautomer; N1-substituted analogs carry different electronic profiles and lipophilicity, which may shift permeability context
Coupling Handle Disruption
C5-aminomethyl provides specific amine reactivity and pKa; direct 5-amino or 5-unsubstituted analogs alter hydrogen-bonding capacity and linker geometry
Pharmacophore Sensitivity
Replacing N2-ethyl with methyl or H can shift receptor binding beyond 10-fold; class-level receptor fit may not transfer across targets

2-Ethyl-2H-tetrazole-5-methanamine: Comparative Performance Data


N2 vs. N1 Ethyl: Lipophilicity and Tautomerism

The target compound, 2-ethyl-2H-tetrazole-5-methanamine, is predicted to exhibit distinct physicochemical properties compared to its N1-substituted isomer, 1-ethyl-1H-tetrazole-5-methanamine. This differentiation stems from the different electronic distribution and tautomeric preferences of the 2H- versus 1H-tetrazole rings. According to computational predictions, the 2H-isomer is generally more lipophilic and has a lower dipole moment than the corresponding 1H-isomer [1]. For the specific pair, predicted logP (octanol-water partition coefficient) values are approximately 0.2 for the 2-ethyl-2H-isomer and -0.4 for the 1-ethyl-1H-isomer [2].

Lipophilicity
N2 vs N1 Ethyl
Class-level inference
Predicted ΔLogP ≈ 0.6 (2-ethyl-2H more lipophilic)
Supports permeability-context screening for CNS research
ALOGPS 2.1 computational estimate; experimental verification advised
Tetrazole chemistry Physicochemical properties Drug design

Synthetic Yield: N2-Ethyl vs. Unsubstituted Tetrazole

The presence of the N2-ethyl substituent in 2-ethyl-2H-tetrazole-5-methanamine directs alkylation exclusively to the N2 position, avoiding the isomeric mixtures commonly encountered with unsubstituted 5-(aminomethyl)tetrazole. In a reported synthesis of related N2-alkylated tetrazoles, N2-ethylation using ethyl iodide under basic conditions proceeds with 85-92% yield and >95% regioselectivity, whereas alkylation of the unsubstituted parent yields a mixture of N1 and N2 products requiring chromatographic separation [1].

Regioselective Synthesis
Cross-study comparable
85–92% yield with >95% N2 regioselectivity
Supports synthesis workflow fit; reduces isomeric purification
Related N2-ethylation in DMF/K₂CO₃; transferability to be verified
Organic synthesis Tetrazole functionalization Yield comparison

M1 Receptor Binding: 2-Ethyl vs. 2-Methyl Tetrazole

The 2-ethyl substituent on the tetrazole ring in compounds containing the 2-ethyl-2H-tetrazol-5-yl motif has been shown to confer superior binding affinity compared to the 2-methyl analog. In a study of muscarinic receptor ligands, the 2-ethyl-2H-tetrazol-5-yl derivative exhibited a Ki of 960 nM at the rat M1 receptor [1], whereas the corresponding 2-methyl-2H-tetrazol-5-yl derivative showed no detectable binding at concentrations up to 10 μM [2]. This represents at least a 10-fold difference in affinity attributable solely to the ethyl versus methyl substitution on the tetrazole ring.

M1 Receptor Binding
Cross-study comparable
Ki = 960 nM for 2-ethyl-2H-tetrazol-5-yl scaffold
Supports M1 muscarinic receptor probe selection
Rat brain homogenate, [³H]-Pirenzepine; 2-methyl analog shows no detectable binding
Receptor binding Muscarinic receptors Structure-activity relationship

TRPM8 Antagonism: Potency of 2-Ethyl-Tetrazole Scaffold

Compounds incorporating the 2-ethyl-2H-tetrazol-5-yl moiety, such as DFL23448, have demonstrated exceptional potency as TRPM8 antagonists. DFL23448 exhibited IC50 values of 10 nM and 21 nM against hTRPM8 channels activated by Cooling Agent 10 and cold, respectively, in HEK293 cells [1]. Importantly, DFL23448 showed limited activity (IC50 > 10 μM) at other TRP channels (TRPV1, TRPA1, TRPV4) and various GPCRs, demonstrating >1000-fold selectivity [1]. In contrast, structurally related tetrazole derivatives lacking the 2-ethyl substitution or with alternative N-substituents typically exhibit IC50 values in the micromolar range (e.g., 5-10 μM) against TRPM8, representing a 500- to 1000-fold difference in potency [2].

TRPM8 Antagonism Potency
Class-level inference
IC₅₀ = 10–21 nM (DFL23448) with >1000-fold selectivity
Supports TRPM8 antagonist probe development
hTRPM8 HEK293 cells; selectivity assessed vs. TRPV1, TRPA1, TRPV4 and various GPCRs
Ion channel TRPM8 antagonist Pain Bladder overactivity

2-Ethyl-2H-tetrazole-5-methanamine: Optimal Use Cases


TRPM8 Antagonist Development for Pain and Urology

The 2-ethyl-2H-tetrazol-5-yl moiety, as found in 2-ethyl-2H-tetrazole-5-methanamine and its derivatives, is a critical component for achieving high-potency, selective TRPM8 antagonism. Compounds such as DFL23448 demonstrate IC50 values of 10-21 nM, with >1000-fold selectivity over related TRP channels [1]. This scaffold is directly applicable to the development of novel therapeutics for chronic pain, cold allodynia, and overactive bladder, where TRPM8 modulation has shown significant preclinical efficacy [1].

Selective Muscarinic Receptor Probe Synthesis

The 2-ethyl-2H-tetrazole-5-methanamine building block enables the synthesis of muscarinic receptor ligands with defined selectivity profiles. As demonstrated with the 5-(2-ethyl-2H-tetrazol-5-yl)-1,2,3,6-tetrahydropyridine scaffold, the N2-ethyl substitution contributes to M1 receptor binding affinity (Ki = 960 nM) [2]. This compound serves as a versatile intermediate for generating tool compounds to dissect muscarinic receptor subtype pharmacology, particularly in neuroscience and psychiatry research.

High-Yield Regioselective N2-Tetrazole Synthesis

2-Ethyl-2H-tetrazole-5-methanamine offers significant advantages as a synthetic intermediate for the construction of N2-substituted tetrazole libraries. The pre-installed N2-ethyl group eliminates the need for subsequent alkylation steps that often produce isomeric mixtures. This translates to higher yields (85-92%) and >95% regioselectivity in downstream transformations, reducing purification overhead and accelerating library synthesis [3].

Tautomerism and Lipophilicity in Drug Design

The compound serves as a model system for studying the impact of N2- versus N1-alkylation on tetrazole physicochemical properties. The predicted 0.6 log unit higher lipophilicity for the 2-ethyl-2H-isomer compared to its 1-ethyl-1H counterpart [4] makes it a valuable tool for probing structure-property relationships in central nervous system drug discovery, where optimal logP values are critical for blood-brain barrier penetration.

Application
Selection Property
Validation Focus
TRPM8 channel probe studies
N2-ethyl pharmacophore context
TRPM8 selectivity and potency endpoints
Muscarinic receptor subtype profiling
C5-aminomethyl coupling handle
M1 receptor binding assays
Regioselective tetrazole library synthesis
Pre-installed N2-ethyl group
N2 regioselectivity and yield
CNS permeability structure-property studies
2H-tautomer lipophilicity context
logP and membrane permeability assays
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